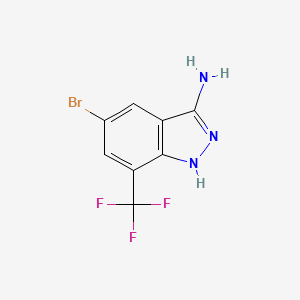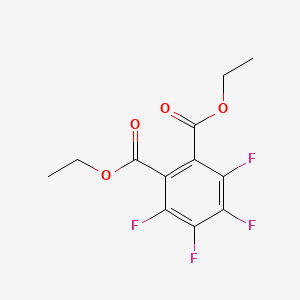
Diethyl 3,4,5,6-tetrafluorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,4,5,6-tetrafluorophthalate is a chemical compound with the molecular formula C12H10F4O4 and a molecular weight of 294.2 g/mol . It is a derivative of phthalic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl groups are esterified with ethanol
Méthodes De Préparation
The synthesis of diethyl 3,4,5,6-tetrafluorophthalate typically involves the esterification of 3,4,5,6-tetrafluorophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Diethyl 3,4,5,6-tetrafluorophthalate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and interactions with biological molecules . For example, fluorinated compounds often exhibit increased stability and bioavailability, making them useful in drug design . The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or materials science .
Comparaison Avec Des Composés Similaires
Diethyl 3,4,5,6-tetrafluorophthalate can be compared with other fluorinated phthalates and esters:
Diethyl phthalate: Lacks fluorine atoms, resulting in different chemical properties and applications.
Dimethyl 3,4,5,6-tetrafluorophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.
Diethyl 2,3,5,6-tetrafluorophthalate: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Propriétés
Numéro CAS |
13719-80-7 |
|---|---|
Formule moléculaire |
C12H10F4O4 |
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
diethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H10F4O4/c1-3-19-11(17)5-6(12(18)20-4-2)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |
Clé InChI |
YQSPVGBYBRQSDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


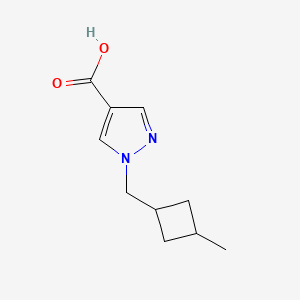
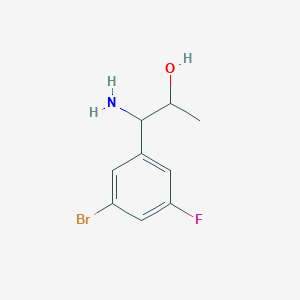

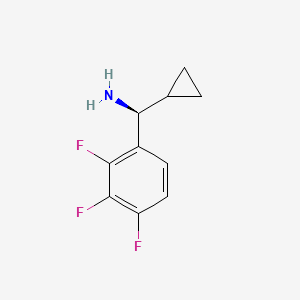
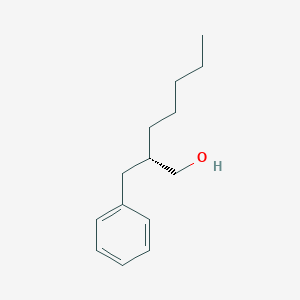


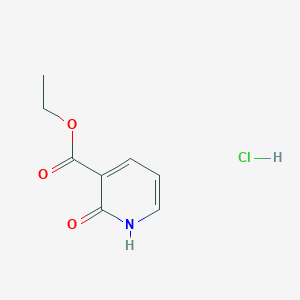
![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)
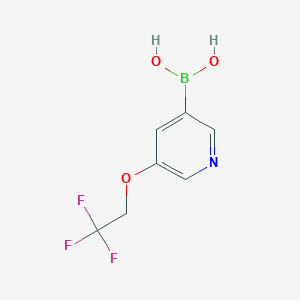
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
